cis-2,3-Epoxybutane
Overview
Description
cis-2,3-Epoxybutane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is an epoxide, which is an ether in which the oxygen atom is part of a ring of three atoms. This compound has been synthesized and characterized in different forms and has been used in various chemical reactions and processes .
Synthesis Analysis
The synthesis of cis-2,3-epoxybutane has been approached through different methods. One study confirmed the synthesis of cis-2,3-epoxybutane through the chlorohydrin route starting from cis-2-butene, which was obtained from the dehydration of 1-butanol . Another study reported the enzymatic hydrolysis of meso cis-2,3-epoxybutane-1,4-diol diesters as a method to obtain optically pure cis epoxyalcohols, which are valuable starting materials for the synthesis of enantiomeric epoxyalcohols . Additionally, the synthesis of cis-2,3-epoxybutane-1,4-diol 1,4-bisphosphate as potential affinity labels for enzymes that bind sugar bisphosphates has been described .
Molecular Structure Analysis
The molecular structure of cis-2,3-epoxybutane has been investigated using microwave spectroscopy. The study revealed rotational constants and provided a barrier to internal rotation of the molecule. The dipole moment was also determined, which is an important factor in understanding the molecule's behavior in various environments .
Chemical Reactions Analysis
cis-2,3-Epoxybutane is involved in several chemical reactions. It has been found to be more reactive than its trans isomer in the copolymerization with carbon dioxide, leading to the formation of threo-2,3-butanediol upon hydrolysis . Chiral recognition in the reaction with enolates has been observed, leading to the stereoselective synthesis of cis and trans-β,γ-disubstituted-γ-lactones . The kinetics of the thermal gas-phase reactions of cis-2,3-epoxybutane have also been studied, providing insights into its stability and reactivity under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-2,3-epoxybutane have been explored in various studies. Its reactivity in copolymerization reactions and its behavior during hydrolysis have been documented . The thermal gas-phase decomposition of cis-2,3-epoxybutane has been analyzed, revealing the kinetics and mechanisms of its isomerization and structural changes at high temperatures . The synthesis and properties of poly(cis-1,4-dihydroxy-2,3-epoxybutane) have been investigated, showing potential applications for this material due to its water-soluble and moldable nature .
Scientific Research Applications
1. Polymerization
2. Clathrate Hydrate Formation
- Application : cis-2,3-Epoxybutane (c23EB) is used in the study of clathrate hydrate formation .
- Method : The study investigates the effects of five oxirane compounds, including c23EB, on CH4 hydrate formation. The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements .
- Results : The experimental results revealed that c23EB acts as sII/sH hydrate formers and thermodynamic promoters. These results were analyzed in relation to the 3D geometries and relative stabilities of various rotational isomers using DFT calculations .
3. Mutagenicity Studies
- Application : cis-2,3-Epoxybutane (2,3-EB) is used in mutagenicity studies .
- Method : The compound 2,3-epoxybutane (2,3-EB) is a direct mutagen for the base-pair-substitution-sensitive strains TA 1530, TA 1535 and TA 100, in the absence and in the presence of metabolic activation by liver S9-mix .
- Results : Under the same experimental conditions, the 2-methyl derivative increases the mutagenicity of 2,3-epoxybutane .
4. Hydrophilic Effects on Clathrate Hydrate Formation
- Application : cis-2,3-Epoxybutane (c23EB) is used in the study of hydrophilic effects on clathrate hydrate formation .
- Method : The study investigates the effects of five oxirane compounds, including c23EB, on CH4 hydrate formation. The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements .
- Results : The experimental results revealed that c23EB acts as sII/sH hydrate formers and thermodynamic promoters. These results were analyzed in relation to the 3D geometries and relative stabilities of various rotational isomers using DFT calculations .
5. Atmospheric Oxidation
- Application : cis-2,3-Epoxybutane is used in the study of atmospheric oxidation .
- Method : The kinetics of the gas-phase reactions of hydroxyl radicals with cis-2,3-Epoxybutane have been investigated using the relative rate technique .
- Results : The experiments have been performed at (298±3) K and (760 ± 10) Torr total pressure of synthetic air using different reference compounds in a 1080 l Quartz Reactor (QUAREC) and a 480 l Duran glass reactor .
6. Enantioselective Methanolysis
Safety And Hazards
properties
IUPAC Name |
(2R,3S)-2,3-dimethyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026530 | |
Record name | cis-2,3-Epoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2,3-Epoxybutane | |
CAS RN |
1758-33-4 | |
Record name | cis-2,3-Epoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1758-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 2,3-epoxy-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2,3-Epoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2,3-dimethyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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